1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione
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Overview
Description
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . This compound is known for its unique structure, which includes an anthracene-9,10-dione core substituted with a 4-methylpiperidin-1-yl sulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound without the sulfonyl and piperidinyl groups.
1-(Piperidin-1-yl)sulfonyl)anthracene-9,10-dione: Similar structure but without the methyl group on the piperidine ring.
4-Methylpiperidine: The piperidine derivative without the anthracene-9,10-dione core.
Uniqueness
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of the anthracene-9,10-dione core with the 4-methylpiperidin-1-yl sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds .
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHQWKWCJUYHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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